Oxyphencyclimine

概要

説明

オキシフェンシクリンは、主に消化性潰瘍病および胃腸けいれんの治療に使用される合成抗コリン薬です。 それはムスカリン受容体拮抗薬として機能し、抗けいれん作用および抗運動性作用を示します .

準備方法

合成ルートと反応条件: オキシフェンシクリンの合成は、いくつかのステップを伴います。

クロロアセトニトリルとメタノールおよび塩化水素との反応: このステップは、ピナー反応によって対応するイミノエーテルの形成につながります。

3-メチルアミノプロピルアミンとの縮合: このステップは、テトラヒドロピリミジンの形成をもたらします。

ハロゲンの置換をナトリウム塩で行う: この最後のステップにより、オキシフェンシクリンが得られます.

工業生産方法: オキシフェンシクリンの工業生産は、同様の合成ルートに従いますが、より大規模に行われ、反応条件が最大収率と純度のために最適化されています。

3. 化学反応の分析

反応の種類: オキシフェンシクリンは、さまざまな化学反応を起こします。これには、次のものが含まれます。

酸化: 酸素の添加または水素の除去を伴います。

還元: 水素の添加または酸素の除去を伴います。

置換: 1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つオキシフェンシクリン誘導体をもたらす可能性があります .

4. 科学研究の応用

オキシフェンシクリンは、幅広い科学研究の応用を持っています。

化学: 抗コリン薬の研究におけるモデル化合物として使用されます。

生物学: ムスカリン受容体および平滑筋痙攣への影響について研究されています。

医学: 消化性潰瘍病および胃腸疾患の治療に使用されています。

化学反応の分析

Types of Reactions: Oxyphencyclimine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

科学的研究の応用

Scientific Research Applications

Oxyphencyclimine has been extensively studied across various fields, including chemistry, biology, and medicine. Below are some key applications:

Chemistry

- Model Compound : this compound is often used as a model compound in studies involving anticholinergic agents. Its interactions with muscarinic receptors provide insights into the design of new drugs targeting similar pathways.

Biology

- Muscarinic Receptor Studies : Research has focused on the effects of this compound on muscarinic receptors and its role in smooth muscle spasticity. Studies have shown that it effectively inhibits the binding of acetylcholine to these receptors, thereby modulating various physiological responses .

Medicine

- Treatment of Gastrointestinal Disorders : this compound is primarily indicated for treating conditions like peptic ulcers and gastrointestinal spasms. Clinical trials have demonstrated its efficacy in reducing symptoms associated with these disorders, often showing a significant reduction in gastric acid secretion compared to placebo treatments .

- Antimuscarinic Effects : The drug exhibits potent antimuscarinic activity, which has been explored in various therapeutic contexts, including neurogenic bladder overactivity .

Industrial Applications

- Drug Development : this compound serves as a reference compound in the development of new antispasmodic drugs. Its pharmacological profile aids researchers in understanding the mechanisms and potential side effects of similar compounds .

Case Study 1: Efficacy in Peptic Ulcer Treatment

A double-blind trial involving 80 patients with duodenal and gastric ulcers highlighted this compound's effectiveness in symptom relief. Patients reported significant symptomatic improvement after treatment, although radiological evidence of healing was less pronounced. Side effects included dryness of the mouth, which was manageable .

Case Study 2: Neurogenic Detrusor Overactivity

In a study examining the use of this compound for patients with neurogenic detrusor overactivity, results indicated that while this compound was not the primary treatment used (with BTX-A injections being favored), its potential as an adjunct therapy was noted. Improvements in bladder compliance and functional capacity were observed post-treatment .

作用機序

オキシフェンシクリンは、ムスカリンアセチルコリン受容体に結合することで効果を発揮します。それは、中枢神経系および神経節のM-1受容体、心臓のM-2受容体、副交感神経神経効果接合システムのM-3受容体を含む、3種類のムスカリン受容体のすべてをブロックできます。 アセチルコリンの作用を拮抗することにより、オキシフェンシクリンは迷走神経を介した反射を抑制し、胃における胃酸の分泌を減少させます .

類似の化合物:

アトロピン: 頻脈および有機リン系殺虫剤中毒など、さまざまな状態の治療に使用される別の抗コリン薬です。

スコポラミン: 乗り物酔いおよび術後の悪心および嘔吐の治療に使用されます。

ヒヨスチアミン: さまざまな胃腸障害の治療に使用されます。

オキシフェンシクリンの独自性: オキシフェンシクリンは、ムスカリン受容体に対する特定の結合親和性と、胃腸管に対する顕著な抗けいれん作用および抗分泌作用で独特です。 これは、消化性潰瘍病および胃腸けいれんの治療に特に効果的です .

類似化合物との比較

Atropine: Another anticholinergic agent used to treat various conditions, including bradycardia and organophosphate poisoning.

Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.

Hyoscyamine: Used to treat various gastrointestinal disorders.

Uniqueness of Oxyphencyclimine: this compound is unique in its specific binding affinity to muscarinic receptors and its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. This makes it particularly effective in treating peptic ulcer disease and gastrointestinal spasms .

生物活性

Oxyphencyclimine, a synthetic anticholinergic agent, is primarily recognized for its biological activity as a muscarinic acetylcholine receptor (mAChR) antagonist. This compound has been extensively studied for its effects on the gastrointestinal system, particularly in the context of peptic ulcer disease and gastrointestinal spasms.

- Chemical Formula : CHNO

- Molecular Weight : 344.448 g/mol

- CAS Number : 125-53-1

This compound operates by binding to and blocking all three types of muscarinic receptors (M1, M2, and M3), which are involved in various physiological responses mediated by acetylcholine. By inhibiting these receptors, this compound effectively reduces gastric acid secretion and alleviates gastrointestinal spasms .

Antisecretory Activity

Research indicates that this compound exhibits significant antisecretory effects in experimental models. In studies involving Sprague-Dawley rats, administration of this compound at a dose of 10 mg/kg resulted in:

- Increased Pepsin Activity : Pepsin activity increased from 5.9% to 9.7% in gastric homogenates and from 9.0% to 18.4% in supernatants after treatment with this compound in reserpine-induced gastric ulcer models.

- Reduction in Ulceration Index : The rate of ulcers decreased from 93% to 38% in reserpine-induced models and from 100% to 60% in phenylbutazone-induced models .

These findings underscore the compound's potential utility in treating conditions characterized by excessive gastric acid secretion.

Clinical Trials and Case Studies

A notable therapeutic trial conducted on patients with peptic ulcers demonstrated promising results with this compound hydrochloride. The study involved:

- Patient Demographics : Included patients with duodenal ulcers, gastric ulcers, jejunal ulcers, and peptic esophagitis.

- Dosage : Patients received doses ranging from 10 mg to 20 mg daily.

- Outcomes :

The trial highlighted that while many patients experienced relief from symptoms, this was not always accompanied by radiological evidence of healing.

Comparative Efficacy

In comparative studies against other anticholinergic agents, this compound has shown superior efficacy in reducing gastric secretion during meal-induced stimulation. For instance, it outperformed propantheline in clinical settings where gastric secretion was measured under controlled conditions .

Summary of Findings

特性

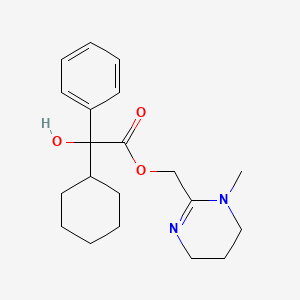

IUPAC Name |

(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDKAZCAISNGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-52-0 (mono-hydrochloride) | |

| Record name | Oxyphencyclimine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023410 | |

| Record name | Oxyphencyclimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxyphencyclimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.67e-02 g/L | |

| Record name | Oxyphencyclimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphencyclimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oxyphencyclimine binds the muscarinic acetylcholine receptor. It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system. The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Oxphencyclimine inhibits vagally mediated reflexes by antagonizing the action of acetylcholine. This in turn reduces the secretion of gastric acids in the stomach. | |

| Record name | Oxyphencyclimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

125-53-1 | |

| Record name | Oxyphencyclimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphencyclimine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphencyclimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphencyclimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyphencyclimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENCYCLIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V44H1O8XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxyphencyclimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。